![molecular formula C18H27F3N4O B2710300 1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034243-33-7](/img/structure/B2710300.png)
1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery
The design and synthesis of G protein-biased dopaminergics utilizing a structural framework that includes 1,4-disubstituted aromatic piperazines highlight the potential application of such compounds in therapeutic settings. The study conducted by Möller et al. (2017) on the incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage into this framework resulted in high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics in neuropsychiatric disorders like schizophrenia (Möller et al., 2017).
Antimicrobial and Antiarrhythmic Properties
Further research has explored the antiarrhythmic and antihypertensive effects of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include the 3-(4-arylpiperazin-1-yl)propyl moiety. This class of compounds has shown significant antiarrhythmic and antihypertensive activities, with their pharmacological effects potentially related to their alpha-adrenolytic properties. The presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents has been implicated in these effects, suggesting the versatility of such chemical frameworks in cardiovascular drug development (Malawska et al., 2002).
HIV-1 Reverse Transcriptase Inhibition
Another application involves the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for their inhibitory effects on HIV-1 reverse transcriptase. This research indicates the potential of bis(heteroaryl)piperazines (BHAPs) as potent non-nucleoside inhibitors, with specific structural modifications enhancing their antiviral efficacy. Such compounds, including atevirdine mesylate, have undergone clinical evaluation, underscoring the importance of piperazine derivatives in antiviral drug development (Romero et al., 1994).
Antitumor Activity
The synthesis of compounds featuring two indole systems separated by a heterocycle, such as pyridine or piperazine, has been explored for their antitumor activity. Initial screenings have shown that pyridine derivatives exhibit greater activity compared to their piperazine counterparts, with specific compounds demonstrating significant activity against various human tumor cell lines. This research highlights the potential of such structural motifs in the development of new antitumor agents (Andreani et al., 2008).
Propriétés
IUPAC Name |
1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3N4O/c1-26-14-13-23-7-5-15(6-8-23)24-9-11-25(12-10-24)17-4-2-3-16(22-17)18(19,20)21/h2-4,15H,5-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFDWOMJHAZULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.